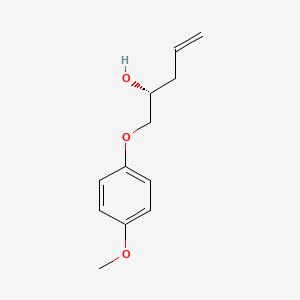![molecular formula C21H46O3SSi B14235200 3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol CAS No. 499137-36-9](/img/structure/B14235200.png)
3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol is a specialized organosilicon compound with the molecular formula C33H70O3SSi. This compound is characterized by the presence of a thiol group (-SH) and a silyl group, making it a valuable reagent in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol typically involves the reaction of a suitable alkoxysilane with a thiol-containing compound. One common method is the reaction of diethoxysilane with tetradecyloxypropane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The silyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the silyl group under mild conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding silanes.
Substitution: Various substituted silyl compounds.
Wissenschaftliche Forschungsanwendungen
3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
The mechanism of action of 3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol involves the interaction of its thiol and silyl groups with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophiles, while the silyl group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These interactions are crucial for its applications in material science and bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethoxysilyl)-1-propanethiol: Similar structure but with methoxy groups instead of ethoxy groups.
(3-Mercaptopropyl)methyldimethoxysilane: Contains a methyl group and methoxy groups instead of ethoxy and tetradecyloxy groups
Uniqueness
3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol is unique due to its long alkyl chain (tetradecyloxy group), which imparts hydrophobic properties and enhances its utility in surface modification and the creation of hydrophobic coatings. This makes it particularly valuable in applications where water repellency and chemical resistance are desired .
Eigenschaften
CAS-Nummer |
499137-36-9 |
|---|---|
Molekularformel |
C21H46O3SSi |
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
3-[diethoxy(tetradecoxy)silyl]propane-1-thiol |
InChI |
InChI=1S/C21H46O3SSi/c1-4-7-8-9-10-11-12-13-14-15-16-17-19-24-26(22-5-2,23-6-3)21-18-20-25/h25H,4-21H2,1-3H3 |
InChI-Schlüssel |
ONSRLNHFCYGMLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCO[Si](CCCS)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


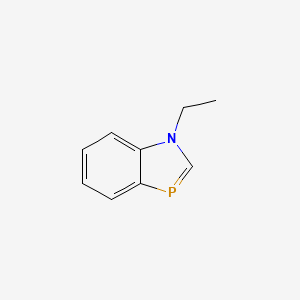
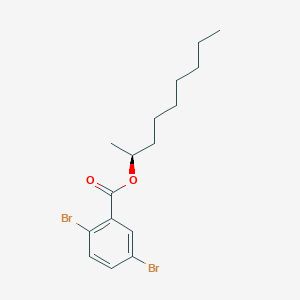
![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)
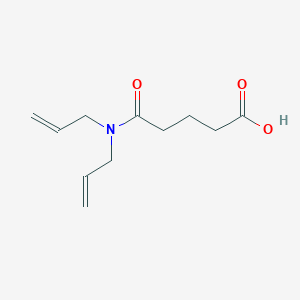
![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)
![{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14235150.png)
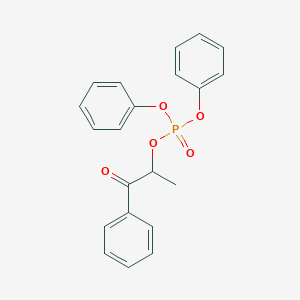
![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)
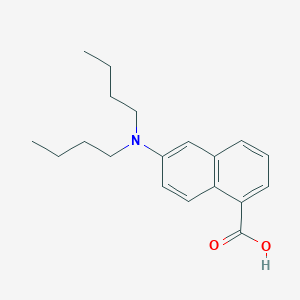
![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)
